2-丁酮,3-氧代-,(2,4-二硝基苯)腙

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

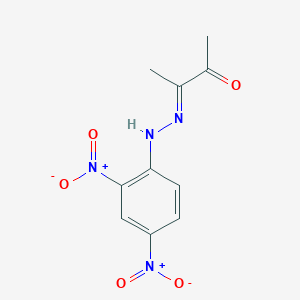

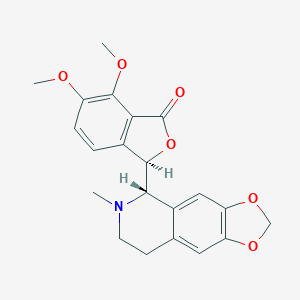

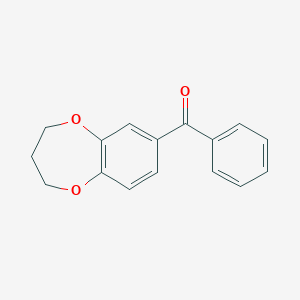

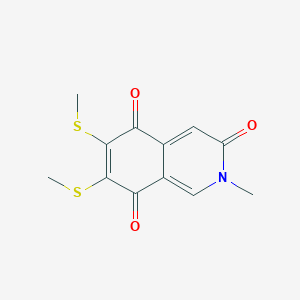

“2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” is a chemical compound with the molecular formula C10H10N4O5 . It is a derivative of 2-butanone, which is also known as methyl ethyl ketone .

Synthesis Analysis

The synthesis of hydrazones, such as “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone”, typically involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . The reaction can be carried out in solution, by mechanosynthesis, or by solid-state melt reactions .Molecular Structure Analysis

The molecular structure of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” can be represented by the InChI string: InChI=1S/C10H10N4O5 . The 3D structure of the molecule can be viewed using computational chemistry software .Chemical Reactions Analysis

The reaction of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” involves the formation of a hydrazone derivative by reaction with hydrazine . The hydrazone then undergoes loss of N2 gas along with protonation to give the alkane reaction product .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone” include a density of 1.4±0.1 g/cm3, a boiling point of 381.9±52.0 °C at 760 mmHg, and a flash point of 184.8±30.7 °C . The compound has a molar refractivity of 63.1±0.5 cm3 and a molar volume of 183.6±7.0 cm3 .科学研究应用

However, compounds like this are often used in fields such as organic chemistry and analytical chemistry for various purposes, including the synthesis of other compounds or as reagents in chemical reactions. They might also be used in studies investigating their physical and chemical properties, or their interactions with other substances.

- Summary: 2,4-Dinitrophenylhydrazine, a compound similar to 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone, is used in addition-elimination reactions, specifically as a test for the carbon-oxygen double bond in aldehydes and ketones .

- Method: The compound is dissolved in a mixture of methanol and sulfuric acid (known as Brady’s reagent), and a few drops of the aldehyde or ketone are added . A bright orange or yellow precipitate indicates the presence of the carbon-oxygen double bond .

- Results: This reaction is a simple test for an aldehyde or ketone .

- Summary: Compounds like 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone might be included in thermophysical property datafiles used in process simulators, such as Aspen Plus .

- Method & Results: Specific methods and results are not provided in the source .

Addition-Elimination Reactions in Organic Chemistry

Thermophysical Property Datafile for Process Simulators

Laboratory Chemicals and Manufacture of Substances

- Summary: Aldehydes and ketones can react with hydroxylamine to form oximes or hydrazine to form hydrazones .

- Method: The reaction involves the nitrogen acting as the nucleophile instead of the oxygen . The oxygen does act as a nucleophile in competition with N, but it’s a dead-end process .

- Results: Reaction with O gives the reversible formation of a hemiketal. Reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates .

- Summary: Compounds like 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone might be included in thermophysical property datafiles used in process simulators, such as Aspen Plus .

- Method & Results: Specific methods and results are not provided in the source .

Formation of Oximes and Hydrazones

Thermophysical Property Datafile for Process Simulators

Laboratory Chemicals and Manufacture of Substances

属性

IUPAC Name |

(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O5/c1-6(7(2)15)11-12-9-4-3-8(13(16)17)5-10(9)14(18)19/h3-5,12H,1-2H3/b11-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMZDRNKABQCMK-IZZDOVSWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90430352 |

Source

|

| Record name | 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone | |

CAS RN |

2256-00-0 |

Source

|

| Record name | 2-Butanone,3-oxo-,(2,4-dinitrophenyl)hydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90430352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)

![1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B119028.png)